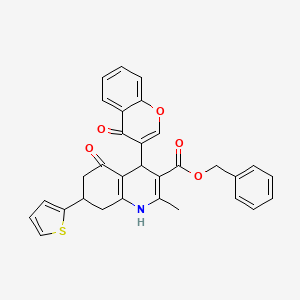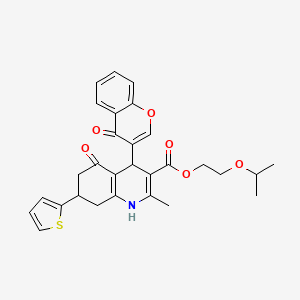![molecular formula C25H18N2O2S3 B11623112 (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a thiazolidinone ring with phenothiazine and benzylidene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 2-chloro-1-(10H-phenothiazin-10-yl)ethanone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its unique mechanism of action and ability to target specific molecular pathways make it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in various industrial applications.
作用机制
The mechanism of action of (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial activity.
相似化合物的比较
Similar Compounds
(5Z)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenothiazine moiety, resulting in different biological activity.
(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(phenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one: Contains a phenyl group instead of the phenothiazine moiety, leading to variations in chemical reactivity and biological effects.
Uniqueness
The presence of the phenothiazine moiety in (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. This structural feature contributes to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C25H18N2O2S3 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-methylphenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18N2O2S3/c1-16-10-12-17(13-11-16)14-22-24(29)26(25(30)32-22)15-23(28)27-18-6-2-4-8-20(18)31-21-9-5-3-7-19(21)27/h2-14H,15H2,1H3/b22-14- |
InChI 键 |
NVHKPQHBCKPTTO-HMAPJEAMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11623034.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11623061.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)
![Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623097.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)
